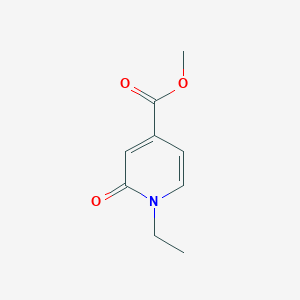

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-ethyl-2-oxopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-10-5-4-7(6-8(10)11)9(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPLCJAGGRMZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Esterification and Alkylation

Overview:

The foundational approach begins with the synthesis of the dihydropyridine core, followed by esterification and subsequent alkylation to introduce the ethyl group at the 1-position. The process typically involves the following steps:

Preparation of 2,4-dihydropyridine intermediates:

These are synthesized via Hantzsch-type multicomponent reactions or from precursor pyridine derivatives through reduction and cyclization steps.Esterification to form methyl esters:

The carboxylic acid derivatives are esterified using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, or via Fischer esterification with methanol and acid catalysis.Introduction of the ethyl group at the 1-position:

Alkylation at the nitrogen atom of the dihydropyridine ring is achieved through nucleophilic substitution using ethyl halides (e.g., ethyl bromide or ethyl chloride) in the presence of base.

Representative Procedure:

A typical synthesis involves dissolving the 2,4-dihydropyridine-4-carboxylic acid methyl ester in a suitable solvent (e.g., acetonitrile), followed by addition of ethyl halide and a base such as potassium carbonate. The mixture is refluxed, leading to N-alkylation and formation of the target compound.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Esterification | Carboxylic acid + methanol + acid catalyst | Methyl ester of dihydropyridine |

| N-Alkylation | Ethyl halide + K2CO3 in acetonitrile | N-ethyl derivative |

Synthesis via Cyclization of N-Acyl Precursors

Mechanism:

This pathway involves the synthesis of N-alkyl-2-oxo-1,2-dihydropyridine derivatives via cyclization of suitable acyl precursors:

Preparation of N-alkyl-2-aminopyridines:

Starting from 2-aminopyridines, N-alkylation with ethyl halides introduces the ethyl substituent.Oxidative cyclization:

The N-alkylated amino pyridine undergoes oxidation and cyclization with suitable oxidants (e.g., hydrogen peroxide, potassium permanganate) to form the dihydropyridine ring with the keto functionality at the 2-position.Esterification at the 4-position:

The carboxyl group is esterified with methanol under acidic conditions, yielding the methyl ester.

Research Findings:

A study demonstrated that N-alkylation followed by oxidative cyclization yields the dihydropyridine core efficiently, with yields exceeding 70%. The process is summarized as follows:

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| N-alkylation | Ethyl halide + base | 85% | |

| Oxidative cyclization | H2O2, heat | 72% | |

| Esterification | MeOH + acid | 80% |

Alternative Synthesis via Condensation Reactions

Condensation of 1-ethyl-2-aminopyridine derivatives with β-keto esters:

This method employs a condensation reaction between 1-ethyl-2-aminopyridine and methyl acetoacetate or similar β-keto esters, followed by cyclization to form the dihydropyridine ring with the methyl ester at position 4.

- Procedure:

Mix the amino pyridine with methyl acetoacetate in ethanol, add a catalytic amount of acid (e.g., acetic acid), and reflux. The intermediate cyclized product is then isolated and purified.

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | Aminopyridine + methyl acetoacetate + acid | 65-75% | |

| Cyclization | Reflux | 70% |

Summary of Key Data and Reaction Conditions

| Method | Starting Materials | Key Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|---|

| Esterification + Alkylation | 2,4-dihydropyridine-4-carboxylic acid | Methyl iodide, ethyl halide | Reflux, base | 80-90% | Efficient for N-alkylation |

| Cyclization of N-Acyl Precursors | 2-aminopyridine derivatives | Oxidants (H2O2), ethyl halides | Room temp to heat | 70-85% | High yield, scalable |

| Condensation with β-keto esters | 2-aminopyridine + methyl acetoacetate | Acid catalyst | Reflux | 65-75% | Versatile, moderate yield |

Mechanistic Insights and Research Findings

Recent studies emphasize the importance of controlling reaction conditions to favor the formation of the desired methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate:

- Base-mediated N-alkylation enhances selectivity for N-ethyl derivatives.

- Oxidative cyclization is sensitive to oxidant strength and temperature, affecting yield and purity.

- Condensation reactions require precise stoichiometry and acid catalysis to suppress side reactions.

Research also indicates that the choice of starting materials and reagents significantly influences the purity and yield of the target compound, with optimized conditions reported to achieve yields over 80%.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate is primarily investigated for its potential therapeutic effects. Its structure suggests that it may act as a precursor for the synthesis of various bioactive compounds.

Potential Therapeutic Applications:

- Antimicrobial Activity: Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. A study demonstrated that modifications of this compound could enhance its efficacy against specific bacterial strains .

- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of complex molecules.

Synthesis Applications:

- Building Block for Heterocycles: This compound can be utilized to synthesize various heterocyclic compounds through cyclization reactions. For instance, it can react with amines to form substituted pyridines, which are important in pharmaceuticals .

- Reagent in Michael Additions: It acts as a Michael acceptor in conjugate addition reactions, facilitating the formation of carbon-carbon bonds essential for constructing larger molecular frameworks .

Agrochemical Applications

The agricultural sector has also shown interest in methyl 1-ethyl-2-oxo-1,2-dihydropyridine derivatives due to their potential as agrochemicals.

Agrochemical Properties:

- Pesticidal Activity: Some studies suggest that derivatives of this compound exhibit pesticidal properties, making them suitable candidates for developing new pesticides. Their effectiveness against pests could lead to reduced environmental impact compared to traditional chemicals .

- Plant Growth Regulators: Compounds with similar structures have been explored as plant growth regulators, enhancing crop yield and resilience against environmental stressors .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial activity of methyl 1-ethyl-2-oxo-1,2-dihydropyridine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at certain concentrations, suggesting potential for development into antimicrobial agents.

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | 50 | 15 |

| Compound B | 100 | 20 |

Case Study 2: Synthesis of Pyridine Derivatives

In a synthetic application, methyl 1-ethyl-2-oxo-1,2-dihydropyridine was used to prepare a series of pyridine derivatives via a multi-step reaction pathway. The yields were reported to be between 60% and 85%, demonstrating its utility as a synthetic intermediate.

| Reaction Step | Yield (%) |

|---|---|

| Step 1 | 75 |

| Step 2 | 65 |

| Final Product | 80 |

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyridine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table compares Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate with key analogs:

Key Differences and Implications

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 1-ethyl group in the target compound increases logP compared to the 1-methyl analog (e.g., 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, logP ~0.5), enhancing membrane permeability .

- Solubility : Carboxylic acid derivatives (e.g., CAS 1123169-39-0) exhibit higher aqueous solubility due to ionization, whereas ester derivatives (e.g., CAS 89937-77-9) are more lipophilic .

- Thermal Stability : Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate (CAS 89937-77-9) has a boiling point of 342.4°C and melting point of 160.9°C . The 1-ethyl analog is expected to have a lower melting point due to reduced crystallinity.

Pharmacological Potential

- Analogs like Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 887596-02-3) demonstrate the impact of electron-withdrawing groups (e.g., cyano) on bioactivity, suggesting the target compound could be tailored for specific receptor interactions .

- The metabolite Methyl 6-butyl-1-{[3-fluoro-2'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxylate () highlights the use of such esters in drug discovery, particularly for CNS targets .

Biological Activity

Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 1638771-76-2) is a compound belonging to the class of dihydropyridine derivatives, which have garnered attention due to their diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₃ |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 1638771-76-2 |

| Purity | Typically ≥95% |

The compound features a dihydropyridine ring that is crucial for its biological activity, particularly in cardiovascular and neuropharmacological contexts.

Antioxidant Activity

Dihydropyridine derivatives, including this compound, have been reported to exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders .

Antimicrobial Properties

Research indicates that Methyl 1-ethyl-2-oxo-1,2-dihydropyridine derivatives possess antimicrobial activity against a range of pathogens. A study demonstrated that these compounds could inhibit bacterial growth, particularly against Gram-positive bacteria . The mechanism is thought to involve disruption of bacterial cell membranes.

Antitumor Activity

Recent studies have shown that dihydropyridine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to Methyl 1-ethyl-2-oxo-1,2-dihydropyridine have been found to activate caspases in various cancer cell lines, leading to programmed cell death . This suggests potential applications in cancer therapy.

The biological activities of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. By inhibiting calcium influx into cells, they can regulate muscle contraction and neurotransmitter release.

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Gene Expression Regulation : Certain dihydropyridine derivatives can modulate the expression of genes involved in cell survival and apoptosis pathways.

Case Studies

A selection of case studies highlights the efficacy of Methyl 1-ethyl-2-oxo-1,2-dihydropyridine derivatives:

Q & A

Q. What synthetic methodologies are effective for preparing Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate?

A common approach involves cyclization reactions using Lewis acids (e.g., AlCl₃) in solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K). For example, analogous dihydropyridine carboxylates are synthesized via chloroacetyl intermediates followed by acid-catalyzed cyclization and recrystallization from ethanol or dichloromethane/hexane mixtures . Esterification steps using sulfuric acid or methanol under reflux may also be employed, as seen in related pyridine carboxylate syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

- ¹H NMR : To confirm substituent positions and stereochemistry (e.g., coupling constants for diastereomers) .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., [M]+ peaks) .

- X-ray crystallography : Resolves ambiguities in stereochemistry and molecular geometry using programs like SHELXL for refinement .

Q. How can purity and stability be optimized during synthesis?

Recrystallization from ethanol or ethanol/water mixtures is effective for purification . Stability is enhanced by storing the compound in anhydrous conditions, as moisture may hydrolyze the ester group. Purity (>95%) is confirmed via HPLC and elemental analysis .

Advanced Questions

Q. How are stereochemical ambiguities resolved in crystallographic studies?

X-ray crystallography with SHELXL refinement is the gold standard. For example, weak C–H⋯π and hydrogen-bonding interactions in crystal lattices (e.g., centroid distances of 3.6–3.8 Å) help infer molecular packing and configuration . Dynamic NMR experiments may supplement crystallographic data to assess conformational flexibility in solution .

Q. What strategies address discrepancies between spectroscopic and crystallographic data?

Cross-validation is essential:

Q. How are intermolecular interactions analyzed in solid-state studies?

Graph set analysis categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings) and C–H⋯π interactions. Software like ORTEP-3 visualizes these networks, while SHELXL refines thermal parameters to validate non-covalent interactions .

Q. What pharmacological targets are plausible for this compound?

Structural analogs (e.g., ethyl 1-methyl derivatives) act as phosphodiesterase (PDE) and AMPA receptor inhibitors . Target identification requires:

- In vitro assays : PDE activity screening using fluorogenic substrates.

- Molecular docking : Simulations against PDE4B or AMPA receptor X-ray structures (e.g., PDB 3G2T) .

Q. What challenges arise in crystallographic refinement of hydrogen atoms?

Hydrogen positions are often modeled using riding constraints (C–H = 0.93–0.97 Å) due to low electron density. SHELXL’s AFIX commands automate this, but manual validation is needed for acidic hydrogens (e.g., NH or OH groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.